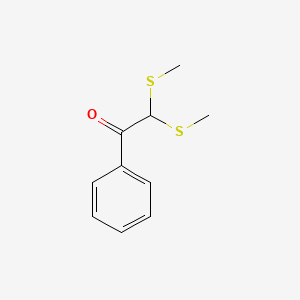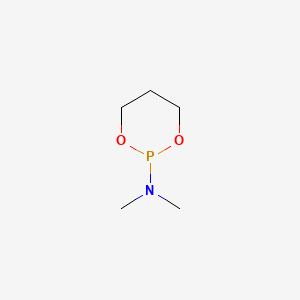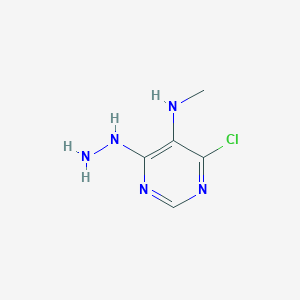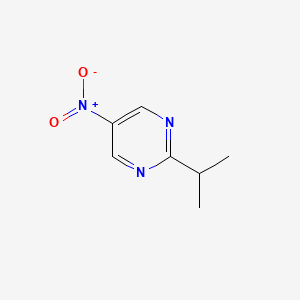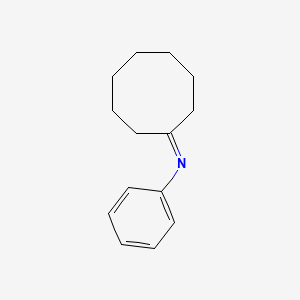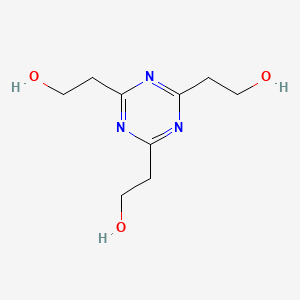
Silane, dichloro(2,2-dichloroethenyl)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichloro(2,2-dichloroethenyl)methyl- is a chemical compound with the molecular formula C3H4Cl4Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of two chlorine atoms and a 2,2-dichloroethenyl group attached to the silicon atom.
Preparation Methods
The synthesis of Silane, dichloro(2,2-dichloroethenyl)methyl- typically involves the reaction of methyltrichlorosilane with 2,2-dichloroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Silane, dichloro(2,2-dichloroethenyl)methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with lithium aluminum hydride can produce a methylsilane.
Scientific Research Applications
Silane, dichloro(2,2-dichloroethenyl)methyl- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it a valuable intermediate in the preparation of functionalized silanes and siloxanes.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to introduce silicon-containing groups for various studies.
Medicine: Research into the potential medical applications of this compound includes its use in drug delivery systems and as a component in the development of new pharmaceuticals.
Industry: In industrial applications, Silane, dichloro(2,2-dichloroethenyl)methyl- is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Silane, dichloro(2,2-dichloroethenyl)methyl- exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the silicon atom and the attached chlorine and 2,2-dichloroethenyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and reduction, to form new compounds with different properties.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in a substitution reaction, the chlorine atoms may be replaced by nucleophiles, leading to the formation of new silicon-containing compounds.
Comparison with Similar Compounds
Silane, dichloro(2,2-dichloroethenyl)methyl- can be compared with other similar compounds, such as:
Dichloro(methyl)phenylsilane: This compound has a phenyl group attached to the silicon atom instead of the 2,2-dichloroethenyl group. It is used in similar applications but has different reactivity and properties due to the presence of the phenyl group.
Silane, dichloro(2-methoxyethyl)methyl-: This compound contains a 2-methoxyethyl group instead of the 2,2-dichloroethenyl group. It is used in the synthesis of other organosilicon compounds and has different reactivity due to the presence of the methoxy group.
The uniqueness of Silane, dichloro(2,2-dichloroethenyl)methyl- lies in its specific structure, which imparts distinct reactivity and properties compared to other silanes. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
18083-51-7 |
|---|---|
Molecular Formula |
C3H4Cl4Si |
Molecular Weight |
210.0 g/mol |
IUPAC Name |
dichloro-(2,2-dichloroethenyl)-methylsilane |
InChI |
InChI=1S/C3H4Cl4Si/c1-8(6,7)2-3(4)5/h2H,1H3 |
InChI Key |
MCONWHQVIWBGQX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




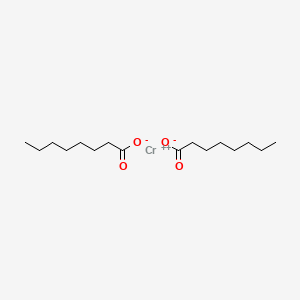
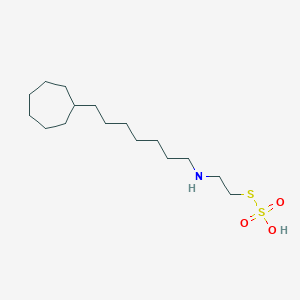
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
